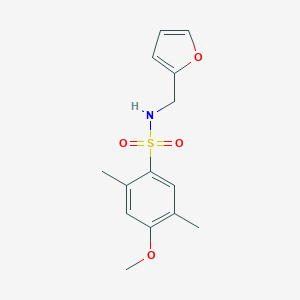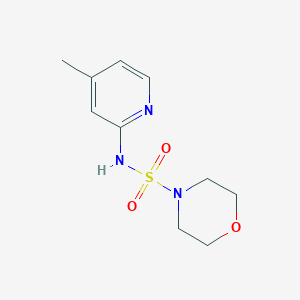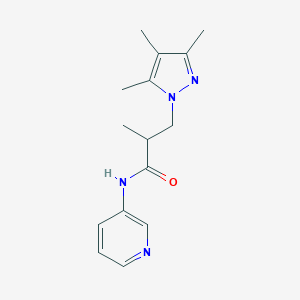![molecular formula C20H19FN4O2 B279164 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
科学的研究の応用
2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have a variety of scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects. Additionally, it has been studied for its potential use in the treatment of cardiovascular disease, as it has been shown to have vasodilatory effects.
作用機序
The mechanism of action of 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been shown to inhibit the activity of the angiotensin II type 1 receptor, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned earlier. It has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been shown to have vasodilatory effects, as mentioned earlier.
実験室実験の利点と制限
One advantage of using 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments is that it is a small molecule that is relatively easy to synthesize. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for scientific research. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective treatments for cancer, neurological disorders, and cardiovascular disease. Another direction is to study its potential use in other areas of scientific research, such as immunology and infectious diseases. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound may help to optimize its use in scientific research.
合成法
The synthesis of 2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves several steps. The starting material is 3-fluorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-aminopropyl)imidazole to form the intermediate product. Finally, this intermediate is reacted with benzoyl chloride to form the final product.
特性
分子式 |
C20H19FN4O2 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
2-[(3-fluorobenzoyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C20H19FN4O2/c21-16-6-3-5-15(13-16)19(26)24-18-8-2-1-7-17(18)20(27)23-9-4-11-25-12-10-22-14-25/h1-3,5-8,10,12-14H,4,9,11H2,(H,23,27)(H,24,26) |
InChIキー |
AGELHXHFLJXRMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC(=CC=C3)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


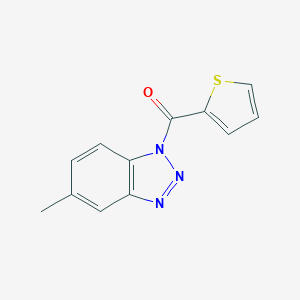

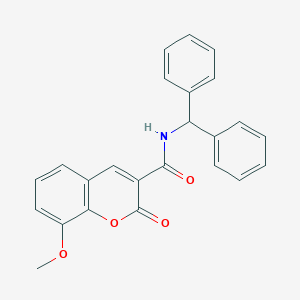
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)
![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)

